N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine
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Overview
Description
N’-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine typically involves multiple steps. One common method includes the formation of a Schiff base through the condensation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with ethane-1,2-diamine. This reaction is often carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N’-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) with a similar structural motif.
N-ethyl-2-[(Z)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamine: Another compound with a similar structure but different functional groups
Uniqueness
N’-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H26F3N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16- |
InChI Key |
YBAOCNUGFGRFPC-KQWNVCNZSA-N |
Isomeric SMILES |
COCCCC/C(=N/OCCNCCN)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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